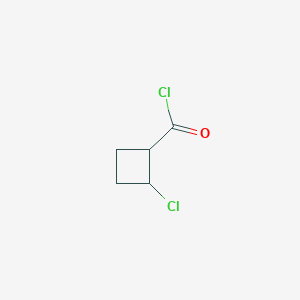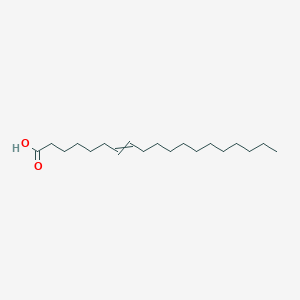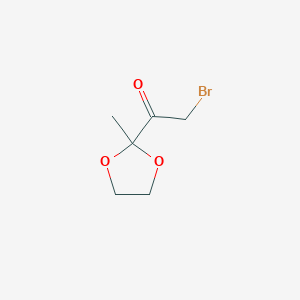
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one is an organic compound with the molecular formula C6H9BrO3. It is a brominated derivative of a dioxolane ring, which is a five-membered cyclic ether. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one can be synthesized through the bromination of 2-methyl-1,3-dioxolane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative conditions can convert the compound into carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as a building block for the development of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The dioxolane ring provides stability and influences the reactivity of the compound. Molecular targets and pathways involved include interactions with enzymes and proteins in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but lacks the methyl group on the dioxolane ring.
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: Contains a pyridine ring, making it more aromatic and potentially more reactive.
1,3-Dioxolan-2-one: A cyclic carbonate with different reactivity due to the presence of a carbonyl group.
Uniqueness
2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one is unique due to its combination of a bromine atom and a dioxolane ring with a methyl substituent. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
69924-67-0 |
|---|---|
Formule moléculaire |
C6H9BrO3 |
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
2-bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9BrO3/c1-6(5(8)4-7)9-2-3-10-6/h2-4H2,1H3 |
Clé InChI |
NZCUVXZFFROIGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)

![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
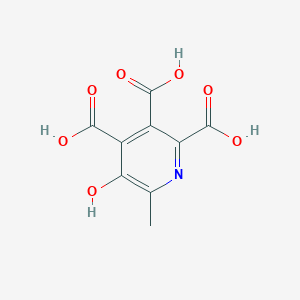
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)

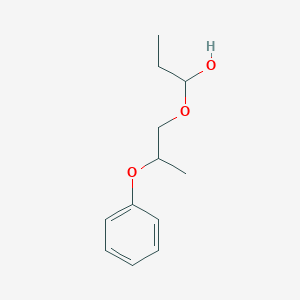

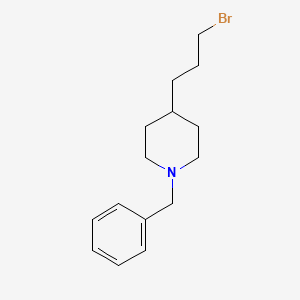
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
